Aclucinomycin A - 79617-46-2

Aclucinomycin A

Catalog Number: EVT-518659
CAS Number: 79617-46-2
Molecular Formula: C42H53NO15
Molecular Weight: 811.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An anthracycline produced by Streptomyces galilaeus. It has potent antineoplastic activity.
Source

Aclacinomycin A was first isolated from the fermentation products of Micromonospora bacteria. These microorganisms are known for their ability to produce a wide variety of bioactive compounds, including antibiotics and antitumor agents. The biosynthetic pathways involved in the production of aclacinomycin A have been studied extensively, revealing a complex series of enzymatic reactions that convert simple precursors into this biologically active compound .

Classification

Aclacinomycin A is classified as an anthracycline antibiotic within the larger category of polyketide compounds. It is part of a group that shares structural similarities and mechanisms of action, making it a subject of interest in cancer therapy research. Its classification also highlights its role as a topoisomerase inhibitor, which is critical in the treatment of various malignancies .

Synthesis Analysis

Methods

The synthesis of aclacinomycin A can be achieved through both natural extraction from microbial sources and synthetic methodologies. The natural biosynthesis involves fermentation processes using specific Micromonospora strains, while synthetic routes have been developed to create analogs or derivatives with improved efficacy or reduced toxicity.

Technical Details

  1. Biosynthetic Pathway: The biosynthesis begins with the polyketide synthase (PKS) pathway, where malonyl-CoA units are sequentially added to form a poly-β-ketone intermediate. This intermediate undergoes cyclization and further modifications by various enzymes, including ketoreductases and aromatases, leading to the formation of aclacinomycin A .
  2. Chemical Synthesis: Chemical synthesis involves multiple steps including acylation reactions, cyclization, and functional group modifications to achieve the final structure. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized product .
Molecular Structure Analysis

Structure

Aclacinomycin A possesses a complex molecular structure characterized by an anthraquinone core with multiple hydroxyl groups and sugar moieties attached. Its chemical formula is C27_{27}H30_{30}O5_{5}, with a molecular weight of approximately 446.53 g/mol.

Data

The structural elucidation has been performed using various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the presence of key functional groups essential for its biological activity .

Chemical Reactions Analysis

Reactions

Aclacinomycin A participates in several chemical reac

Introduction to Aclacinomycin A

Historical Discovery and Taxonomic Origins of Streptomyces galilaeus

Aclacinomycin A (ACR), also known as aclarubicin, was first isolated in 1975 from the soil bacterium Streptomyces galilaeus by Japanese researchers led by T. Oki. The microorganism was identified in a soil sample collected at Kamiosaki, Japan. Initial extraction involved isolating an antibiotic complex termed "aclacinomycin" from bacterial cell culture, followed by separation using silica gel chromatography. Structural elucidation employed NMR and mass spectroscopy techniques, confirming ACR as a novel anthracycline derivative. Early biological screening demonstrated its potent ability to inhibit leukemia in murine models, prompting further investigation into its antitumor properties and mechanism of action [1] [7]. The producing strain, Streptomyces galilaeus, received the designation ATCC 31133 (American Type Culture Collection) and has since served as the primary source for natural ACR production and biosynthetic studies [2] [8].

Structural Characterization and Anthracycline Classification

Aclacinomycin A belongs to the anthracycline class of antibiotics, characterized by a tetracyclic aglycone core (7,8,9,10-tetrahydro-5,12-naphthacene-quinone) linked to sugar moieties. Its specific chemical structure consists of the aglycone aklavinone glycosylated at the C-7 position with a unique trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. This structural feature distinguishes ACR from first-generation anthracyclines like doxorubicin (DOX) or daunorubicin (DNR), which typically contain only a single aminosaccharide group [1] [4]. The molecular formula is C₄₂H₅₃NO₁₅, with a molecular weight of 811.878 g/mol. The compound exhibits a melting point range of 151–153°C (with decomposition). Its structural complexity, particularly the three deoxyhexose sugars, contributes significantly to its biological activity, DNA binding affinity, and pharmacokinetic profile [1] [7] [10].

Comparative Analysis with Other Anthracycline Derivatives

ACR is classified as a second-generation anthracycline and exhibits distinct structural and functional differences compared to its predecessors:

  • Sugar Moieties: Unlike DOX and DNR (monosaccharide: daunosamine), ACR possesses a branched trisaccharide (rhodosamine-deoxyfucose-cinerulose A). This larger sugar chain significantly impacts its DNA binding mode, cellular uptake, and subcellular distribution [1] [6].
  • Mechanism Diversity: While DOX and DNR primarily act as topoisomerase II (Top2) poisons, ACR exhibits a dual mechanism: it acts as a catalytic inhibitor of Top2 (preventing enzyme-DNA association rather than stabilizing cleavable complexes) and also functions as a topoisomerase I (Top1) poison at biologically relevant concentrations [1] [4] [10].
  • Toxicity Profile (Chemical Basis): A key advantage of ACR lies in its significantly reduced cardiotoxicity compared to DOX and DNR. This is attributed to structural differences (lack of a quinone methide-forming moiety) leading to lower potential for iron-mediated free radical generation and subsequent cardiac lipid peroxidation [1] [5] [6].
  • Cellular Effects: ACR demonstrates a stronger inhibitory effect on RNA synthesis compared to DNA synthesis, a profile differing from some other anthracyclines [6]. It also exhibits potent antimetastatic potential by inhibiting tumor cell migration and invasion, linked to its effects on integrin signaling and cytoskeletal organization [1].

Properties

CAS Number

79617-46-2

Product Name

Aclucinomycin A

IUPAC Name

methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35-,39?,40?,42+/m0/s1

InChI Key

USZYSDMBJDPRIF-XCKHQVGJSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonyms

Aclacin
Aclacinomycin A
Aclaplastin
Aclarubicin
MA 144A1
MA-144A1
MA144A1
NSC 208734
NSC-208734
NSC208734

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.